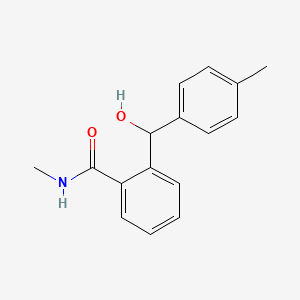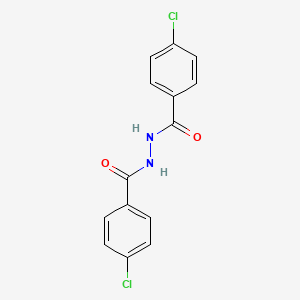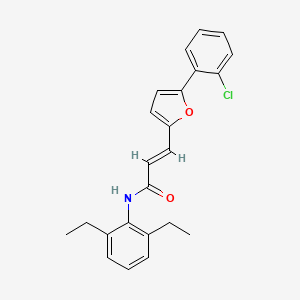
2-(4-Chloro-1-phenylbutylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H11ClN2. It is known for its unique chemical structure, which includes a chloro-substituted phenyl group and a malononitrile moiety.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Chloro-1-phenylbutylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, including bimetallic NiCu@MWCNT nanohybrids .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts, such as Ti-Al-Mg hydrotalcite, to achieve high selectivity and yield. The process is designed to be eco-friendly and cost-effective, utilizing green chemistry principles .
化学反应分析
Types of Reactions
2-(4-Chloro-1-phenylbutylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
2-(4-Chloro-1-phenylbutylidene)malononitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-(4-Chloro-1-phenylbutylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(4-Chloro-1-phenylbutylidene)malononitrile include:
- 2-Chloro-N-(3,4-dichlorobenzyl)acetamide
- Benzylidenemalononitrile derivatives
- Substituted imidazoles
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloro-substituted phenyl group and malononitrile moiety contribute to its versatility in various chemical reactions and applications .
属性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-(4-chloro-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
InChI 键 |
VHBUBBJWAPUXHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)
![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)




